N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1021209-88-0
VCID: VC8432736
InChI: InChI=1S/C17H14F2N2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)12-3-5-14(18)15(19)8-12/h2-5,8-9H,6-7H2,1H3,(H,20,23)
SMILES: CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Molecular Formula: C17H14F2N2O2
Molecular Weight: 316.3 g/mol

N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide

CAS No.: 1021209-88-0

Cat. No.: VC8432736

Molecular Formula: C17H14F2N2O2

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide - 1021209-88-0

Specification

CAS No. 1021209-88-0
Molecular Formula C17H14F2N2O2
Molecular Weight 316.3 g/mol
IUPAC Name N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide
Standard InChI InChI=1S/C17H14F2N2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)12-3-5-14(18)15(19)8-12/h2-5,8-9H,6-7H2,1H3,(H,20,23)
Standard InChI Key RPGIXOIEKQIBNI-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Canonical SMILES CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Characteristics

N-(1-Acetylindolin-6-yl)-3,4-difluorobenzamide belongs to the class of benzamide derivatives, which are widely studied for their pharmacological properties. The compound’s IUPAC name, N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide, reflects its bifunctional architecture: a 1-acetylindoline group linked via an amide bond to a 3,4-difluorophenyl ring.

Physicochemical Properties

The compound’s molecular weight (316.3 g/mol) and lipophilic nature, inferred from its fluorine and aromatic components, suggest moderate bioavailability. Key properties are summarized below:

PropertyValue
CAS Number1021209-88-0
Molecular FormulaC17H14F2N2O2\text{C}_{17}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight316.3 g/mol
IUPAC NameN-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide
Solubility (Predicted)Low in water; soluble in DMSO, DMF

The presence of fluorine atoms enhances electronegativity and metabolic stability, while the acetylated indoline moiety may influence binding to biological targets.

Synthesis and Optimization Strategies

The synthesis of N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide typically involves a two-step process: (1) preparation of 1-acetylindoline and (2) amide coupling with 3,4-difluorobenzoyl chloride.

Reaction Mechanism

  • Indoline Acetylation: Indoline is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield 1-acetylindoline.

  • Amide Bond Formation: 1-Acetylindoline reacts with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions, where the acyl chloride is treated with the amine in a biphasic solvent system (e.g., NaOH/CH2_2Cl2_2).

The reaction’s success hinges on optimizing temperature, stoichiometry, and purification methods. A representative protocol is outlined below:

ParameterCondition
Reactants1-Acetylindoline, 3,4-difluorobenzoyl chloride
SolventDichloromethane (CH2_2Cl2_2)
BaseAqueous NaOH
Temperature0–5°C (initial), then room temperature
Reaction Time4–6 hours
Yield60–75% (reported)

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.

  • HPLC: Assesses purity (>95% typical).

Structural and Computational Analysis

X-ray Crystallography

Although no crystallographic data for this compound are publicly available, analogous benzamides exhibit planar amide linkages and orthogonal fluorine substitution patterns. Computational modeling (e.g., DFT calculations) predicts a twisted conformation between the indoline and benzamide rings, potentially influencing receptor binding.

Spectroscopic Insights

  • IR Spectroscopy: Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F).

  • UV-Vis: Absorption maxima near 270 nm, attributed to the conjugated π-system.

Research Gaps and Future Directions

  • Synthetic Optimization: Explore catalysts (e.g., HATU) to improve amidation yields.

  • Biological Screening: Prioritize assays against kinase, protease, and epigenetic targets.

  • Structure-Activity Relationships (SAR): Systematically modify indoline substituents and fluorine positions.

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